5-(2-Furyl)pyridine-2-carbonitrile
Overview
Description
5-(2-Furyl)pyridine-2-carbonitrile: is an organic compound that features a pyridine ring substituted with a furan ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Furyl)pyridine-2-carbonitrile typically involves the coupling of a furan derivative with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine in the presence of a palladium catalyst and a base . The reaction conditions usually include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitrile group can be reduced to an amine group using hydrogenation or other reducing agents.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(2-Furyl)pyridine-2-amine.
Substitution: Halogenated or nitrated derivatives of 5-(2-Furyl)pyridine-2-carbonitrile.
Scientific Research Applications
Chemistry: 5-(2-Furyl)pyridine-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: In the materials science field, this compound can be used in the development of novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Furyl)pyridine-2-carbonitrile depends on its application. In drug discovery, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Pyridinecarbonitrile: Lacks the furan ring, making it less versatile in certain chemical reactions.
4-Pyridinecarbonitrile: Similar to 2-Pyridinecarbonitrile but with the nitrile group in a different position, affecting its reactivity and applications.
3-Pyridinecarbonitrile: Another positional isomer with distinct chemical properties.
Uniqueness: 5-(2-Furyl)pyridine-2-carbonitrile is unique due to the presence of both a furan ring and a nitrile group on the pyridine ring. This combination provides a unique set of chemical properties and reactivity, making it valuable for specific synthetic applications and potential biological activities.
Properties
IUPAC Name |
5-(furan-2-yl)pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-4-3-8(7-12-9)10-2-1-5-13-10/h1-5,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGXIXAONMJQKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454585 | |
Record name | 5-(2-furyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619334-50-8 | |
Record name | 5-(2-furyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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